2,2'-Bis(trifluoromethoxy)benzidine
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Overview
Description
2,2’-Bis(trifluoromethoxy)benzidine is a fluorinated benzidine derivative with two trifluoromethoxy substituents at the 2 and 2’-positions. This compound is known for its rigidity and aromatic nature, making it a valuable building block in the synthesis of high-performance polymers and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,2’-Bis(trifluoromethoxy)benzidine typically involves a multi-step synthesis process. One common method includes the following steps:
Hydrogenation Reaction: The dinitrobiphenyl compound is then subjected to hydrogenation in the presence of a catalyst and solvent, resulting in the formation of 2,2’-Bis(trifluoromethoxy)benzidine.
Industrial Production Methods
Industrial production of 2,2’-Bis(trifluoromethoxy)benzidine follows similar synthetic routes but is optimized for large-scale production. The process involves continuous production techniques to improve yield and purity while minimizing energy consumption .
Chemical Reactions Analysis
Types of Reactions
2,2’-Bis(trifluoromethoxy)benzidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The trifluoromethoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Substitution reactions may require strong bases or acids as catalysts.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzidine derivatives depending on the substituent introduced.
Scientific Research Applications
2,2’-Bis(trifluoromethoxy)benzidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing high-performance polymers, such as polyimides and polyimines.
Biology: Investigated for its potential use in bio-compatible materials due to its chemical stability and inertness.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism of action of 2,2’-Bis(trifluoromethoxy)benzidine is primarily related to its electron-withdrawing trifluoromethoxy groups. These groups reduce electron delocalization in the π orbital of the polymer backbone, leading to increased transparency and thermal stability . The compound interacts with molecular targets through its aromatic structure, facilitating the formation of stable, high-performance materials.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bis(trifluoromethyl)benzidine: Similar in structure but with trifluoromethyl groups instead of trifluoromethoxy groups.
4,4’-Diamino-2,2’-bis(trifluoromethyl)biphenyl: Another fluorinated benzidine derivative with similar applications.
Uniqueness
2,2’-Bis(trifluoromethoxy)benzidine is unique due to its trifluoromethoxy groups, which provide distinct electronic properties compared to trifluoromethyl groups. This results in different chemical reactivity and physical properties, making it suitable for specific applications where high transparency and thermal stability are required .
Properties
Molecular Formula |
C14H10F6N2O2 |
---|---|
Molecular Weight |
352.23 g/mol |
IUPAC Name |
4-[4-amino-2-(trifluoromethoxy)phenyl]-3-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C14H10F6N2O2/c15-13(16,17)23-11-5-7(21)1-3-9(11)10-4-2-8(22)6-12(10)24-14(18,19)20/h1-6H,21-22H2 |
InChI Key |
NZOHUOCKJIYPKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)OC(F)(F)F)C2=C(C=C(C=C2)N)OC(F)(F)F |
Origin of Product |
United States |
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